molecular formula C21H15NO B12014999 n-(1-Naphthyl)-1-naphthamide CAS No. 5439-52-1

n-(1-Naphthyl)-1-naphthamide

Cat. No.: B12014999
CAS No.: 5439-52-1
M. Wt: 297.3 g/mol
InChI Key: OAJJHQSXKMOPJU-UHFFFAOYSA-N
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Description

  • N-(1-Naphthyl)ethylenediamine dihydrochloride is an organic compound with the chemical formula C10H7NHCH2CH2NH2 · 2HCl .
  • It consists of two naphthalene rings connected by an ethylenediamine linker.
  • The compound is often sold as a dihydrochloride salt.
  • Preparation Methods

    • N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized through several methods:
      • Reaction of 1-naphthylamine with 2-chloroethylamine.
      • Reaction of 1-bromonaphthalene with ethylenediamine, followed by recrystallization from hydrochloric acid.
      • Industrial production methods may involve modifications of these routes.
  • Chemical Reactions Analysis

    • NEDA·2HCl undergoes various reactions:
      • Charge Transfer Complexes (CT complexes) : Forms complexes with π-acceptors (e.g., quinol, picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin(IV) tetrachloride, zinc chloride).
      • Coupling Agent : Used in spectrophotometric determination of aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides.
      • Detection of Sugars : Dissolved in sulfuric acid-methanol, it detects sugars at the nanoscale on thin-layer plates.
  • Scientific Research Applications

    • Chemistry : Used in various analytical methods.
    • Biology : May have applications in enzyme assays.
    • Medicine : Notable for its role in detecting specific compounds.
    • Industry : Used as a coupling agent.
  • Mechanism of Action

    • The exact mechanism of action is context-dependent due to its diverse applications.
    • In spectrophotometric assays, it acts as a reagent, forming colored products.
    • Further research is needed to explore specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • NEDA·2HCl is unique due to its naphthalene-based structure.
    • Similar compounds include other ethylenediamine derivatives and aromatic amines.

    Remember that N-(1-Naphthyl)ethylenediamine dihydrochloride plays a crucial role in various scientific contexts, and its versatility makes it an interesting compound for further investigation

    Properties

    CAS No.

    5439-52-1

    Molecular Formula

    C21H15NO

    Molecular Weight

    297.3 g/mol

    IUPAC Name

    N-naphthalen-1-ylnaphthalene-1-carboxamide

    InChI

    InChI=1S/C21H15NO/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,22,23)

    InChI Key

    OAJJHQSXKMOPJU-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43

    Origin of Product

    United States

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